BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Compound Profile and Physicochemical
Properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methylquinoline

Cat. No.: B1283842

4-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic
organic compound. Its structure, featuring a bromine atom at the 4-position and a methyl group
at the 2-position, makes it a valuable and reactive intermediate in organic synthesis. The
bromine atom, in particular, serves as a versatile synthetic handle for introducing further
molecular complexity through various cross-coupling and substitution reactions. This reactivity
is foundational to its utility in medicinal chemistry and materials science.[1][2]

The compound's physical state is typically a yellow to brown solid or liquid, a variance that can
be attributed to residual solvent or minor impurities post-synthesis.[3] Its solubility profile is
critical for reaction and purification design; it is generally soluble in organic solvents like ethyl
acetate and dichloromethane, which are commonly used in its synthetic workup.[1][3]

Table 1: Physicochemical Properties of 4-Bromo-2-methylquinoline
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Property Value Source(s)
CAS Number 50488-44-3 [1114]
Molecular Formula C1oHsBrN [41[5]
Molecular Weight 222.08 g/mol [4]

IUPAC Name 4-bromo-2-methylquinoline

Appearance Yellow to brown Solid/Liquid [3]

Boiling Point 88-90 °C (at 1 Torr) [3]

Density 1.488 + 0.06 g/cm3 (Predicted) [3]

pKa 4.21 £+ 0.50 (Predicted) [3]
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Synthesis and Purification: A Validated Protocol

The most commonly cited synthesis of 4-Bromo-2-methylquinoline involves the bromination
of a 4-hydroxyquinoline precursor.[1][3] The hydroxyl group at the 4-position is a poor leaving
group and must be activated before substitution with a bromide can occur. This is typically
achieved using a phosphorus-based brominating agent.

The causality behind this choice lies in the high oxophilicity of phosphorus. The oxygen of the
hydroxyl group attacks the phosphorus reagent, forming a highly stable P-O bond and
converting the hydroxyl into an excellent leaving group, which is then readily displaced by a
bromide ion.
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Figure 1: Synthesis Workflow for 4-Bromo-2-methylquinoline
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Caption: A validated workflow for the synthesis and purification of 4-Bromo-2-

methylquinoline.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[1][3]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 4-Hydroxy-2-methylquinoline (1.0 eq, e.g., 17.4 g, 109 mmol) and a suitable
brominating agent such as phosphorus oxybromide (POBrs) (1.5 eq, 47.1 g, 164 mmol).

o Scientist's Insight: While some sources mention phosphorus oxyfluoride, phosphorus
oxybromide (POBTr3) or a mixture of PBrs/PBrs is the standard choice for this type of
transformation. Ensure the reaction is performed in a well-ventilated fume hood due to the
corrosive nature of the reagent.

Heating: Heat the reaction mixture to 130 °C. Maintain this temperature with stirring for
several hours. The reaction progress should be monitored by Thin Layer Chromatography
(TLC) until the starting material is consumed.

Workup - Quenching: After completion, allow the mixture to cool to room temperature.
Cautiously pour the residue into a beaker containing a saturated aqueous solution of sodium
carbonate (Naz2CO:s) to neutralize the acidic phosphorus byproducts. This step is often
exothermic and should be done slowly with cooling.

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Partition the
residue between the aqueous layer and ethyl acetate. Extract the aqueous layer multiple
times with ethyl acetate (e.g., 5 x 300 mL for the scale above) to ensure complete recovery
of the product.[1]

Workup - Washing & Drying: Combine the organic layers. Wash sequentially with water and
then with brine to remove inorganic salts. Dry the organic layer over anhydrous magnesium
sulfate (MgSOa) or sodium sulfate (Naz2S0Oa).

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
(rotary evaporation) to yield the crude product.
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 Final Purification: Purify the resulting residue by silica gel column chromatography. The
choice of eluent system will depend on the polarity of any impurities, but a gradient of ethyl
acetate in hexanes is a common starting point. This step is crucial for achieving high purity.
The yield for this reaction is reported to be around 36%.[1][3]

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of NMR, MS, and
IR spectroscopy provides a self-validating system to confirm the identity and purity of 4-Bromo-

2-methylquinoline.

Purified Sample
(4-Bromo-2-methylquinoline)

1H NMR 13C NMR MS (EI/ESI)
(Proton EnV|ronment) (Carbon Backbone) (Molecular Weight & Isotopic Pattern)

/

FT-IR
(Functional Groups)
’

/115\; Spectroscopy

NMR Spectroscopy \ Mass Spectrometry

A
-
< -
~~ —
~< -
~~ -
- -

Structural Confirmation

Figure 2: Analytical Workflow for Structural Elucidation
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Caption: A standard analytical workflow for the characterization of synthesized organic

molecules.

Table 2: Expected Spectroscopic Data for 4-Bromo-2-methylquinoline

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9846711.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9846711_EN.htm
https://www.benchchem.com/product/b1283842?utm_src=pdf-body
https://www.benchchem.com/product/b1283842?utm_src=pdf-body
https://www.benchchem.com/product/b1283842?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Technique Expected Observations Rationale & Interpretation
The singlet corresponds to the
methyl group. The complex

~2.7 ppm (s, 3H): -CH3~7.6- multiplet region contains the
1H NMR 8.2 ppm (m, 5H): Aromatic & five protons on the quinoline
Quinoline Protons ring system, with coupling
patterns determined by their
positions.[6][7]
Ten unique carbon
environments are expected.
~25 ppm: -CHs Carbon~120- The methyl carbon appears
13C NMR 160 ppm (9 signals): Aromatic upfield, while the nine carbons
& Quinoline Carbons of the quinoline core appear in
the downfield aromatic region.
[8]
The molecular ion peaks will
appear as a characteristic
doublet with a ~1:1 intensity
m/z ~221 & ~223: [M]* and ratio, which is the definitive
Mass Spec. ]
[M+2]* signature of a molecule
containing one bromine atom
(due to the natural abundance
of 7°Br and ®1Br isotopes).[5][9]
~3050-3100: Ar C-H Thes.e absorption bands
] ) confirm the presence of the
stretch~2920-2980: Aliphatic ,
key functional groups: the
IR (cm™2) C-H stretch~1580-1620: C=C

& C=N stretch~550-750: C-Br

stretch

aromatic quinoline core, the
aliphatic methyl group, and the

carbon-bromine bond.[9]

Applications in Drug Discovery and Organic

Synthesis
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4-Bromo-2-methylquinoline is not an end-product but a strategic starting material. The
quinoline scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous
approved drugs, particularly in oncology and infectious diseases.[2][10][11] The bromine at the
C4 position is key to its utility, allowing for the facile introduction of diverse functional groups via
metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This allows for the systematic exploration of the chemical space around the quinoline core to
optimize biological activity, selectivity, and pharmacokinetic properties. For example, it is a
documented intermediate for preparing derivatives with dual inhibitory activity against xanthine
oxidase and URATL1, which are targets for treating gout.[1]
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Figure 3: Role as a Scaffold in Medicinal Chemistry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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